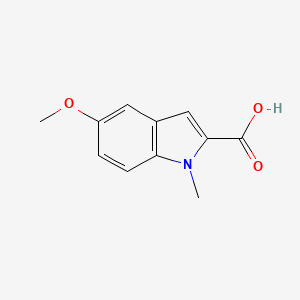

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid

概要

説明

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the esterification of commercially available 5-methoxyindole-2-carboxylic acid in methanol with a catalytic amount of sulfuric acid . Another method involves the Fischer indole cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

化学反応の分析

Types of Reactions: 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Neuroprotective Properties

Mechanism of Action:

MICA has demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke. Studies indicate that post-ischemic administration of MICA can preserve mitochondrial function and reduce oxidative stress, which are critical factors in mitigating neuronal damage following a stroke .

Case Studies:

- A study published in Biochemical and Biophysical Research Communications reported that MICA could induce a preconditioning effect in the ischemic brain, suggesting its potential as a therapeutic agent for stroke recovery .

- Another investigation highlighted the compound's ability to inhibit dihydrolipoamide dehydrogenase, a target for neuroprotection against ischemic injury, further supporting its role in brain health .

Anticancer Applications

Antitumor Activity:

MICA has been explored as a potential anticancer agent due to its ability to act as a bifunctional DNA alkylating agent. It shows promise in targeting various cancer types by inducing apoptosis and inhibiting tumor growth .

Research Findings:

- MICA has been identified as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase, indicating its potential use in treating tuberculosis alongside its anticancer properties .

- The compound also serves as a selective ligand for dopamine D3 receptors and 5-HT4 receptors, which are implicated in various cancers and neurological disorders .

Pharmacological Research

Multifunctional Compounds:

Recent studies have synthesized derivatives of MICA that exhibit multifunctional properties, including neuroprotection and antioxidant activity. These derivatives have shown improved safety profiles and efficacy against neurodegenerative disorders such as Parkinson's disease .

Innovative Applications:

- Research indicates that certain derivatives of MICA enhance blood-brain barrier permeability while maintaining tight junction integrity, which is crucial for drug delivery to the brain .

- The compound's ability to chelate metals and scavenge free radicals positions it as a candidate for developing treatments for oxidative stress-related conditions .

Structural Insights and Polymorphism

Crystallographic Studies:

Recent crystallographic studies have revealed new polymorphs of MICA, providing insights into its structural characteristics. These studies utilized techniques such as X-ray diffraction and infrared spectroscopy to analyze molecular interactions within the crystal lattice .

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Dimer Formation | Observed via hydrogen bonding |

| DFT Calculations | Confirmed structural data |

This structural understanding is essential for optimizing MICA's pharmacological applications, as polymorphism can significantly affect solubility and bioavailability.

作用機序

The mechanism of action of 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with membrane phospholipids of extracellular mitochondria released from activated platelets. This interaction generates free unsaturated fatty acids, such as arachidonate, which are used by neighboring leukocytes to synthesize inflammatory eicosanoids like leukotrienes . Additionally, it preserves mitochondrial function and attenuates oxidative stress, providing neuroprotection against stroke injury .

類似化合物との比較

- 5-Methoxyindole-2-carboxylic acid

- Indole-2-carboxylic acid

- 5-Methoxy-2-methyl-1H-indole

Comparison: 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Methoxyindole-2-carboxylic acid, the presence of a methyl group at the 1-position enhances its lipophilicity and potentially its ability to cross biological membranes .

生物活性

5-Methoxy-1-methyl-1H-indole-2-carboxylic acid (MI2CA) is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Target of Action

MI2CA interacts with various biological targets, similar to other indole derivatives. Its structural properties allow it to bind effectively with multiple receptors and enzymes, influencing various cellular processes .

Mode of Action

The compound exerts its effects through several mechanisms, including:

- Enzyme Inhibition : MI2CA inhibits enzymes such as myeloperoxidase, preventing chlorinating activity and reducing oxidative stress .

- Cell Signaling Modulation : It influences signaling pathways that are crucial for cell survival and function, including those involved in neuroprotection .

MI2CA demonstrates several biochemical properties that contribute to its biological activity:

- Cyclic Dimer Formation : It can form cyclic dimers through hydrogen bonding, which may enhance its stability and bioactivity .

- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress in cellular models, potentially offering protective effects against neurodegenerative diseases .

Biological Activities

The biological activities of MI2CA are broad and include:

Case Studies and Research Findings

Several studies have highlighted the efficacy of MI2CA in various biological contexts:

-

Antiviral Activity Against SARS-CoV-2

A study reported that MI2CA derivatives exhibited antiviral effects against SARS-CoV-2, with an IC50 value of 1.06 μg/mL. The compound demonstrated a high selectivity index (SI = 78.6), indicating its potential as a therapeutic agent for COVID-19 .Time After Injection (h) IFN Titer (U/mL) Compound 1 (70 µg/mouse) Placebo 2 40 24 20 48 20 72 20 -

Neuroprotective Effects

Research indicates that MI2CA enhances long-term potentiation in neuronal cultures, suggesting its role in memory and learning processes. This property is particularly relevant for developing treatments for neurodegenerative conditions like Alzheimer's disease . -

Anticancer Properties

Studies on indole derivatives similar to MI2CA have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116. These compounds induce apoptosis through caspase activation pathways .

特性

IUPAC Name |

5-methoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXRUBZTKAYNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349439 | |

| Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59908-54-2 | |

| Record name | 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。